2-(7-methoxy-1H-indol-3-yl)acetic Acid
Overview
Description
2-(7-methoxy-1H-indol-3-yl)acetic acid is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals. This compound features a methoxy group at the 7-position of the indole ring, which can influence its chemical properties and biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 7-methoxyindole as the starting material.
Reaction Steps: The indole undergoes a series of reactions, including halogenation, followed by amination and subsequent acylation to introduce the acetic acid moiety.
Conditions: These reactions are often carried out under specific conditions, such as the use of strong bases or acids, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors or large batch reactors.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions at the indole ring can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as this compound oxalate.
Reduction Products: Reduced derivatives such as 2-(7-methoxy-1H-indol-3-yl)ethan-1-amine.
Substitution Products: Substituted derivatives with different functional groups at the indole ring.
Mechanism of Action
Target of Action
The primary target of 2-(7-methoxy-1H-indol-3-yl)acetic Acid is interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a role in regulating the activities of white blood cells that are responsible for immunity.
Mode of Action
The compound interacts with its target, interleukin-2, leading to a series of biochemical reactionsIt is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are involved in the treatment of various disorders in the human body, including cancer cells and microbes .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given the wide range of biological activities of indole derivatives . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness. For instance, thermal decomposition can lead to the release of irritating gases and vapors .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to specific sites on the biomolecules, influencing their function .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Scientific Research Applications
2-(7-methoxy-1H-indol-3-yl)acetic acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and other chemical products.
Comparison with Similar Compounds
2-(7-methoxy-1H-indol-3-yl)acetic acid is compared with other similar compounds, such as:
2-(5-methoxy-1H-indol-3-yl)acetic acid: Similar structure but different position of the methoxy group.
2-(7-methoxy-1H-indol-3-yl)ethan-1-amine: Similar core structure but with an amine group instead of acetic acid.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Contains an iodine atom and an acetamide group.
These compounds share the indole core but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-(7-methoxy-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-7(5-10(13)14)6-12-11(8)9/h2-4,6,12H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXDOPMLHZGKIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471332 | |
Record name | 2-(7-methoxy-1H-indol-3-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850008-37-6 | |
Record name | 2-(7-methoxy-1H-indol-3-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.